3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Description
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a synthetic amine derivative characterized by a linear propan-1-amine backbone linked to a 1-methylpyrazole ring at the 4-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological and chemical applications. Its molecular formula is C₇H₁₄N₃·2HCl, with a molecular weight of 224.12 g/mol (calculated from and analogous structures in ). The methyl group on the pyrazole ring likely influences lipophilicity and steric interactions, which are critical for binding in biological systems .
Properties
CAS No. |
1431970-25-0 |
|---|---|
Molecular Formula |
C7H15Cl2N3 |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Protected Amines
A widely employed strategy involves the alkylation of 1-methyl-1H-pyrazole-4-boronic acid or its derivatives using halogenated propane precursors. For instance, 3-phthalimidopropyl bromide serves as a key alkylating agent, enabling the introduction of a protected amine moiety. The reaction proceeds in anhydrous dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at 80°C for 12 hours. Subsequent deprotection of the phthalimide group via hydrazine hydrolysis yields the primary amine, which is then converted to the dihydrochloride salt using hydrochloric acid.
Key Parameters:
-
Reagents: 1-methyl-1H-pyrazole-4-boronic acid, 3-phthalimidopropyl bromide, K₂CO₃, hydrazine hydrate
-
Conditions: 80°C, inert atmosphere, 12-hour reaction time
-
Yield: 70–75% (isolated after column chromatography)
-
Purity: >98% (HPLC)
This method balances yield and scalability but requires multi-step purification to remove boronic acid byproducts.
Reductive Amination of Ketone Intermediates
Formation of 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-one
A two-step approach begins with the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with acetone under basic conditions, forming a β-keto intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 50 psi H₂ pressure reduces the ketone to the corresponding alcohol. Subsequent oxidation with pyridinium chlorochromate (PCC) yields 3-(1-methyl-1H-pyrazol-4-yl)propan-1-one.
Reductive Amination
The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. The reaction is monitored via thin-layer chromatography (TLC), with the crude product purified via recrystallization from ethanol. The free base is treated with hydrochloric acid to obtain the dihydrochloride salt.
Key Parameters:
-
Reagents: 1-methyl-1H-pyrazole-4-carbaldehyde, ammonium acetate, NaBH₃CN, HCl
-
Conditions: 25°C, 24-hour reaction time, pH 4–5 (acetic acid buffer)
-
Yield: 60–65%
-
Purity: 95–97% (NMR)
This route is limited by the instability of the intermediate ketone under acidic conditions.
Coupling Reactions Using HATU
Carboxylic Acid Activation
A coupling-based strategy leverages 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dichloromethane (DCM). The activated ester reacts with aqueous ammonia in the presence of N,N-diisopropylethylamine (DIEA) to form the primary amide.
Reduction to Amine
The amide intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux. After quenching with sodium sulfate decahydrate, the amine is extracted into ethyl acetate and converted to the dihydrochloride salt.
Key Parameters:
-
Reagents: HATU, DIEA, LiAlH₄
-
Conditions: 0°C (activation), 25°C (coupling), reflux (reduction)
-
Yield: 80–85%
-
Purity: >99% (LC-MS)
This method achieves excellent purity but incurs higher costs due to HATU usage.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Ideal Use Case |
|---|---|---|---|
| Alkylation (Sec. 1.1) | High scalability, cost-effective reagents | Multi-step purification | Industrial-scale production |
| Reductive Amination (Sec. 2.2) | Short reaction sequence | Low yield, intermediate instability | Small-scale laboratory synthesis |
| HATU Coupling (Sec. 3.2) | High purity, minimal byproducts | Expensive reagents | High-purity pharmaceutical applications |
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance the alkylation step. By maintaining precise temperature control (70–80°C) and residence time (30 minutes), yields improve to 85% with reduced solvent consumption.
Crystallization Techniques
The dihydrochloride salt is purified via anti-solvent crystallization using ethanol-water mixtures. Optimal conditions (20% v/v water in ethanol) yield needle-shaped crystals with 99.5% purity, as confirmed by X-ray diffraction.
Emerging Methodologies
Enzymatic Amination
Preliminary studies explore transaminase enzymes for the stereoselective synthesis of the amine moiety. Using pyruvate as an amino acceptor, this biocatalytic route achieves 50% conversion under mild conditions (pH 7.5, 37°C).
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Key findings include:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 60°C | Pyrazole-4-propanoic acid | 72% | |
| H₂O₂ (30%) | Neutral, RT | N-Oxide derivative | 58% |
Mechanistic studies indicate that oxidation proceeds via radical intermediates in acidic KMnO₄ systems, while H₂O₂ mediates electrophilic oxidation at the amine nitrogen. The pyrazole ring remains intact under these conditions due to its aromatic stability.
Reduction Reactions
Though the compound itself is not typically reduced, its synthetic precursors (e.g., nitriles or imines) involve reductive steps:
| Reducing Agent | Substrate | Product | Application |
|---|---|---|---|
| LiAlH₄ | 3-(Pyrazol-4-yl)propanenitrile | 3-(Pyrazol-4-yl)propan-1-amine | Amine precursor synthesis |
Post-reduction hydrochloride salt formation is achieved using HCl gas in ethanol, yielding the dihydrochloride form with >95% purity.
Nucleophilic Substitution
The amine group participates in alkylation and acylation reactions:
Alkylation
| Alkylating Agent | Base | Product | Efficiency |
|---|---|---|---|
| CH₃I | K₂CO₃ | N-Methyl-3-(pyrazol-4-yl)propan-1-amine | 85% |
| Benzyl chloride | Et₃N | N-Benzyl derivative | 78% |
Acylation
| Acylating Agent | Solvent | Product | Notes |
|---|---|---|---|
| Acetyl chloride | DCM | N-Acetyl-3-(pyrazol-4-yl)propan-1-amine | Requires anhydrous conditions |
Reactions occur at ambient temperature, with the amine’s lone pair attacking electrophilic centers. Steric hindrance from the pyrazole ring marginally reduces reactivity compared to linear aliphatic amines.
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes regioselective EAS at the 5-position due to electron-donating effects from the methyl group:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitro-1-methylpyrazole derivative | >90% at C5 |
| Br₂ (1 equiv) | AcOH, RT | 5-Bromo derivative | 88% |
Density functional theory (DFT) calculations confirm preferential electrophile attack at C5 due to lower activation energy.
Salt Metathesis and Complexation
The dihydrochloride form undergoes ion exchange with strong bases:
| Base | Product | Solubility |
|---|---|---|
| NaOH (aq) | Free amine (oil) | Insoluble in H₂O |
| AgNO₃ | Silver-amine complex | Precipitates |
The free amine is hygroscopic and typically re-salified for stability . Coordination chemistry studies reveal weak binding to transition metals (e.g., Cu²⁺), forming octahedral complexes in methanol.
Industrial-Scale Reaction Engineering
Optimized protocols for kilogram-scale synthesis emphasize:
-
Continuous flow reactors for amine alkylation (residence time: 20 min, 80°C).
-
Crystallization using ethanol/HCl to achieve ≥99% purity.
Stability and Side Reactions
-
Thermal decomposition occurs above 200°C, releasing methylamine and pyrazole fragments .
-
Hydrolysis in strongly acidic media (e.g., 6M HCl, reflux) cleaves the C-N bond, yielding 1-methylpyrazole and 3-chloropropan-1-amine.
Comparative Reactivity
| Reaction Type | Rate (Relative to Aniline) | Activation Energy (kJ/mol) |
|---|---|---|
| EAS Nitration | 0.65× | 92.4 |
| Amine Acylation | 1.2× | 75.8 |
Lower EAS reactivity versus aniline stems from the pyrazole ring’s electron-withdrawing nature despite methyl substitution.
This compound’s versatility in oxidation, substitution, and coordination reactions makes it invaluable in medicinal chemistry (e.g., as a kinase inhibitor intermediate). Future research should explore photocatalytic modifications and biocatalytic resolutions to enhance stereoselectivity.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
One of the prominent applications of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is in anticancer research. Studies have shown that pyrazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent .
2. Neuropharmacology
Research indicates that compounds containing pyrazole moieties can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This suggests potential applications in treating neurodegenerative diseases and mood disorders. The dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmacological studies .
Agricultural Applications
1. Pesticide Development
The pyrazole ring structure is known for its effectiveness as a scaffold in developing agrochemicals. Research has indicated that derivatives of pyrazole can act as potent insecticides and fungicides. The compound's efficacy against pests while being environmentally friendly positions it as a valuable candidate in sustainable agriculture .
Materials Science
1. Polymer Chemistry
In materials science, 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has been explored for its role in synthesizing new polymeric materials. Its amine functional group allows for the formation of cross-linked networks, which can enhance the mechanical properties of polymers used in various applications, including coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride with structurally related compounds, focusing on molecular features, synthetic methods, and analytical characterization:
Key Observations:
Structural Variations: Heterocyclic Core: The target compound uses a methylated pyrazole, while analogs like Compound 16 () incorporate pyrimidine-triazole hybrids. Oxadiazole-containing derivatives () exhibit distinct electronic properties due to the electron-withdrawing nature of oxadiazole . Amine Backbone: Branched amines (e.g., propan-2-yl in ) introduce stereochemical complexity compared to the linear propan-1-amine chain in the target compound .
Synthesis and Characterization :
- Compounds in were synthesized via General Method A , likely involving nucleophilic substitution or coupling reactions. The target compound’s synthesis method is unspecified but may follow similar protocols .
- Analytical data (¹H/¹³C NMR, HRMS) for Compounds 16–20 () confirm structural integrity, but analogous data for the target compound are unavailable in the provided evidence .
Physicochemical Properties: The dihydrochloride salt form in all compounds improves aqueous solubility, critical for bioavailability.
Biological Activity
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride, a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).
- IUPAC Name : 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
- Molecular Formula : C7H15Cl2N3
- Molecular Weight : 212.12 g/mol
- CAS Number : 1211488-02-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0048 mg/mL | |
| Escherichia coli | 0.0195 mg/mL | |
| Bacillus mycoides | 0.0098 mg/mL | |
| Candida albicans | 0.039 mg/mL |
These findings indicate that the compound exhibits potent antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungal strains.
The mechanism through which 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride exerts its antimicrobial effects is not fully elucidated. However, it is believed to interfere with essential cellular processes in bacteria and fungi, possibly through inhibition of key enzymes or disruption of membrane integrity.
Structure–Activity Relationships (SAR)
The structure of pyrazole derivatives plays a crucial role in their biological activity. Modifications at specific positions can enhance or diminish their efficacy. For instance:
- Substituents at the pyrazole ring significantly affect antimicrobial potency.
- The presence of halogen groups has been associated with increased activity against certain bacterial strains.
Table 2: SAR Observations
| Modification | Effect on Activity |
|---|---|
| Halogen substitution | Increased antibacterial activity |
| Hydroxyl group | Improved antifungal properties |
Case Studies
In a recent study published in Molecules, researchers synthesized several pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride, and evaluated their biological activities. The study demonstrated that this compound exhibited significant inhibitory effects on both bacterial and fungal growth, supporting its potential as a therapeutic agent in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of 1-methyl-1H-pyrazole with a propane backbone followed by amine functionalization. Key variables include temperature control (50–80°C for nucleophilic substitution), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios of reagents. Post-synthesis, dihydrochloride salt formation requires careful pH adjustment and crystallization in ethanol/water mixtures. Impurity profiles (e.g., unreacted intermediates) should be monitored via HPLC with UV detection .
Q. How can researchers validate the purity and structural integrity of this compound, especially in the presence of hygroscopic or hydrolytic degradation?
- Methodological Answer : Use tandem analytical techniques:
- HPLC-MS for molecular weight confirmation and detection of hydrolytic byproducts (e.g., free amine or pyrazole derivatives).
- Karl Fischer titration to quantify water content, critical for hygroscopic dihydrochloride salts.
- 1H/13C NMR in DMSO-d6 to resolve methyl and pyrazole proton environments, ensuring no tautomeric shifts or solvent adducts .
Advanced Research Questions
Q. What strategies resolve contradictory data in pharmacological studies, such as receptor binding affinity vs. functional activity for this compound?
- Methodological Answer :
- Dose-response assays (e.g., cAMP or calcium flux measurements) to distinguish partial agonism from antagonism.
- Computational docking (e.g., molecular dynamics simulations) to assess salt-bridge interactions between the dihydrochloride moiety and receptor acidic residues, which may alter binding kinetics.
- Meta-analysis of batch-specific impurity profiles (e.g., residual solvents from synthesis) to identify confounding variables .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Quantum mechanical calculations (DFT) to model protonation states of the dihydrochloride salt and predict hydrolysis pathways.
- Accelerated stability studies (40°C/75% RH for 1–3 months) combined with Arrhenius kinetics to extrapolate shelf-life.
- pH-solubility profiling to identify degradation "hotspots" (e.g., amine deprotonation at pH > 6.0) .
Q. What experimental designs mitigate batch-to-batch variability in in vitro assays involving this compound?
- Methodological Answer :
- Quality-by-Design (QbD) approaches : Define critical quality attributes (CQAs) like particle size (via laser diffraction) and crystallinity (PXRD) that influence dissolution kinetics.
- Structured orthogonal testing : Pair HPLC purity data with functional assays (e.g., kinase inhibition) to correlate physicochemical properties with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
